

# An In-depth Technical Guide to the Physical Properties of 2-Methylcyclopentanecarboxylic Acid

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## Compound of Interest

Compound Name: 2-Methylcyclopentanecarboxylic acid

Cat. No.: B1361535

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This technical guide provides a comprehensive overview of the known physical properties of **2-Methylcyclopentanecarboxylic acid**, catering to researchers, scientists, and professionals in drug development. This document compiles and presents key data in a structured format, outlines relevant experimental protocols, and includes a logical workflow for the identification and characterization of this compound.

## Core Physical Properties

**2-Methylcyclopentanecarboxylic acid**, with the CAS number 5454-78-4, is a cyclic carboxylic acid.<sup>[1]</sup> Its structure consists of a five-membered cyclopentane ring substituted with a methyl group and a carboxylic acid functional group.<sup>[1]</sup> This compound is typically a colorless to pale yellow liquid or solid, depending on its purity and the ambient temperature.<sup>[1]</sup>

## Quantitative Data Summary

The following tables summarize the key physical and chemical properties of **2-Methylcyclopentanecarboxylic acid**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>2</sub>	[1][2]
Molecular Weight	128.17 g/mol	[2]
Appearance	Colorless to light yellow liquid or solid	[1]
Boiling Point	183-185 °C at 16 Torr	ChemicalBook
Density (Predicted)	1.059 ± 0.06 g/cm <sup>3</sup>	ChemicalBook
pKa (Predicted)	4.81 ± 0.40	ChemicalBook
Solubility Profile (Qualitative)		
Water	Moderately soluble	
Organic Solvents	Higher solubility	

## Spectroscopic Data

While specific experimental spectra for **2-Methylcyclopentanecarboxylic acid** are not widely published, the expected spectral characteristics for carboxylic acids are well-established. A <sup>13</sup>C NMR spectrum for this compound is noted as available from Wiley-VCH.[2]

## Expected Spectroscopic Features

Spectroscopy	Expected Features for Carboxylic Acids	Source
$^1\text{H}$ NMR	The carboxylic acid proton (-COOH) typically appears as a broad singlet in the downfield region of 10-13 ppm.	[3][4]
$^{13}\text{C}$ NMR	The carboxyl carbon (-COOH) signal is characteristically found between 160-185 ppm.	[4]
IR Spectroscopy	A very broad O-H stretching band is observed from 2500-3300 $\text{cm}^{-1}$ . A strong C=O stretching band appears around 1700-1725 $\text{cm}^{-1}$ .	[5][6]
Mass Spectrometry	Common fragmentation patterns include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).	[7][8][9]

## Experimental Protocols

The following are detailed methodologies for determining the key physical properties of a carboxylic acid like **2-Methylcyclopentanecarboxylic acid**.

### Determination of Melting Point

Objective: To determine the temperature range over which the solid carboxylic acid transitions into a liquid.

Methodology:

- A small, dry sample of the crystalline compound is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a melting point apparatus, which is heated slowly (1-2 °C per minute).
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Determination of Solubility

Objective: To assess the solubility of the carboxylic acid in various solvents.

Methodology:

- A small, measured amount of the carboxylic acid (e.g., 10 mg) is added to a test tube.
- A specific volume of the solvent (e.g., 1 mL) is added to the test tube.
- The mixture is agitated vigorously for a set period (e.g., 1 minute).
- The solution is visually inspected to determine if the solid has dissolved completely, partially, or not at all.
- This procedure is repeated with a range of solvents, including water, ethanol, diethyl ether, and aqueous solutions of sodium hydroxide and sodium bicarbonate.[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

## Spectroscopic Analysis

Objective: To obtain the  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectra for structural elucidation.

Methodology:

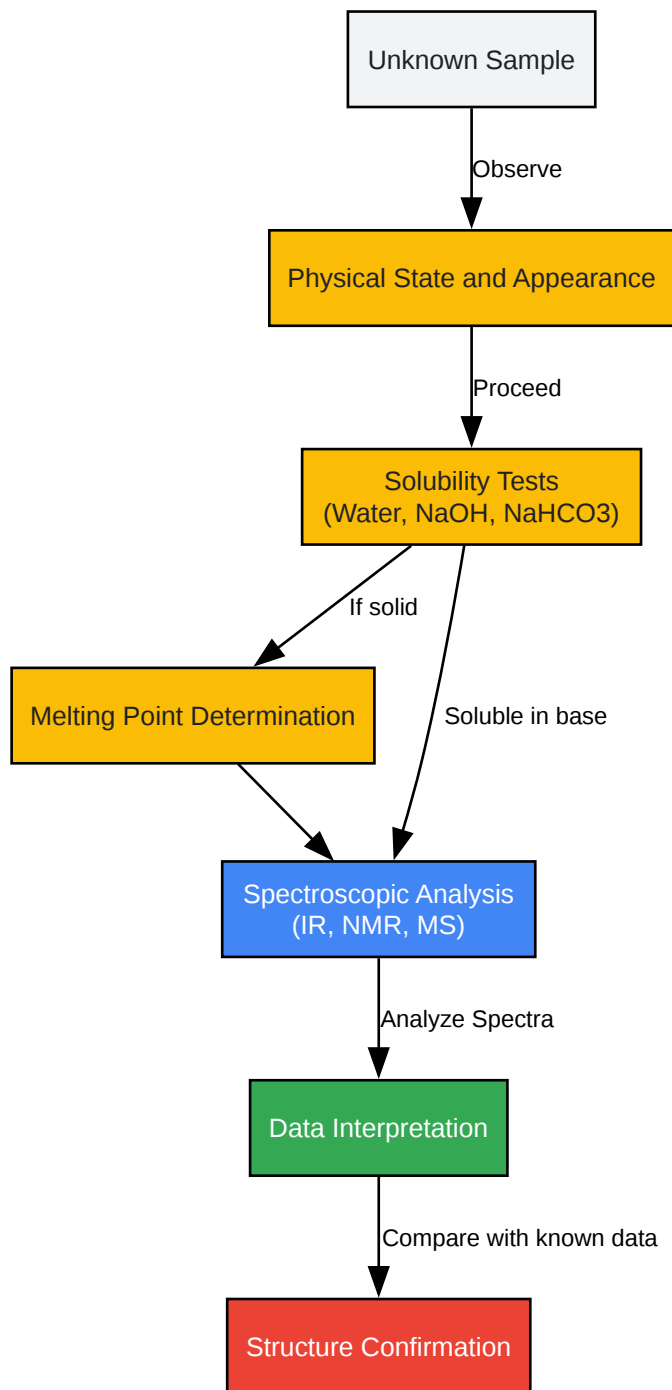
- NMR Spectroscopy:
  - A small amount of the sample is dissolved in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ).
  - The solution is transferred to an NMR tube.
  - The NMR tube is placed in the NMR spectrometer.

- For  $^1\text{H}$  NMR, the spectrum is acquired, showing the chemical shifts, integration, and splitting patterns of the protons.[18][19]
- For  $^{13}\text{C}$  NMR, the spectrum is acquired, indicating the chemical shifts of the carbon atoms. [19]
- IR Spectroscopy:
  - A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or a solid sample is mixed with KBr powder and pressed into a pellet.
  - The sample is placed in the IR spectrometer.
  - The IR spectrum is recorded, showing the absorption bands corresponding to the vibrational frequencies of the functional groups.[5][20][21]
- Mass Spectrometry:
  - A small amount of the sample is introduced into the mass spectrometer.
  - The sample is ionized, and the resulting fragments are separated based on their mass-to-charge ratio.
  - The mass spectrum is obtained, showing the molecular ion peak and the fragmentation pattern.[7][8][22][23]

## Logical Workflow for Identification

The following diagram illustrates a logical workflow for the characterization and identification of an unknown sample suspected to be **2-Methylcyclopentanecarboxylic acid**.

## Workflow for Identification of 2-Methylcyclopentanecarboxylic Acid

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